(R)-De(aminosulfonyl) Tamsulosin

Vue d'ensemble

Description

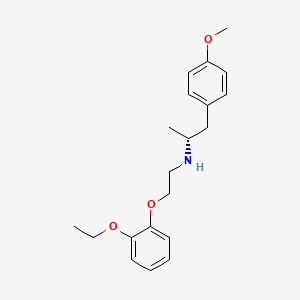

The compound (R)-De(aminosulfonyl) Tamsulosin is a chiral amine with a complex structure It features an ethoxyphenoxy group, a methoxyphenyl group, and a propan-2-amine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-De(aminosulfonyl) Tamsulosin typically involves multiple steps:

Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with an appropriate alkylating agent under basic conditions to form the ethoxyphenoxy intermediate.

Coupling with the Amine: The ethoxyphenoxy intermediate is then coupled with (2R)-1-(4-methoxyphenyl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be performed on the aromatic rings or the amine group to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of reduced amines or aromatic rings.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Biological Probes: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.

Medicine

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

Industry

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of (R)-De(aminosulfonyl) Tamsulosin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R)-N-[2-(2-Methoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine

- (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-ethoxyphenyl)propan-2-amine

- (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-hydroxyphenyl)propan-2-amine

Uniqueness

The uniqueness of (R)-De(aminosulfonyl) Tamsulosin lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Activité Biologique

(R)-De(aminosulfonyl) Tamsulosin is a derivative of tamsulosin, a well-known selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

This compound is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. Its structural formula can be represented as follows:

- Chemical Name : this compound

- CAS Number : 1329611-47-3

This compound primarily exerts its effects through selective antagonism of alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which is predominantly found in the prostate and bladder neck. This selectivity results in:

- Relaxation of Smooth Muscle : By blocking alpha-1A receptors, the compound promotes relaxation of smooth muscle in the bladder neck and prostate, alleviating urinary obstruction symptoms associated with BPH.

- Inhibition of Prostate Growth : Studies suggest that alpha-1 antagonists may also inhibit prostate growth through modulation of growth factor signaling pathways.

Biological Activity

The biological activity of this compound has been evaluated in various preclinical and clinical studies:

Pharmacodynamics

- Efficacy in Symptom Relief : Clinical trials have demonstrated significant improvements in urinary symptom scores (IPSS) among patients treated with tamsulosin formulations compared to placebo. For instance, a study reported a mean reduction in IPSS of approximately 6.8 points for tamsulosin versus 5.3 points for placebo over 12 weeks .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that:

- Absorption : The compound is rapidly absorbed with peak plasma concentrations occurring within 4 to 6 hours post-administration.

- Half-Life : The elimination half-life is approximately 9 to 13 hours, allowing for once-daily dosing .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Study on Elderly Patients with BPH :

- Comparison with Other Alpha-1 Antagonists :

Adverse Effects

While generally well-tolerated, some adverse effects associated with this compound include:

- Dizziness

- Orthostatic hypotension

- Abnormal ejaculation

These effects are consistent with those observed in other alpha-1 adrenergic antagonists .

Propriétés

IUPAC Name |

(2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-4-23-19-7-5-6-8-20(19)24-14-13-21-16(2)15-17-9-11-18(22-3)12-10-17/h5-12,16,21H,4,13-15H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSHYZYWVDSBOI-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747427 | |

| Record name | (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329611-47-3 | |

| Record name | (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329611473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7LLZ837C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.